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Introduction

AT9283 is a potent, multi-targeted small molecule inhibitor with significant therapeutic potential
in the research of myeloproliferative neoplasms (MPNSs).[1][2] Constitutively activated Janus
kinase 2 (JAK2), particularly the JAK2 V617F mutation, is a primary pathogenic driver in a
majority of MPN cases, making it a key therapeutic target.[1][3] AT9283 distinguishes itself by
not only potently inhibiting JAK2 and its common mutations but also targeting Aurora kinases A
and B, which are crucial regulators of mitosis and are often overexpressed in hematological
malignancies.[1][4] This dual mechanism of action, inhibiting both the primary proliferative
signaling pathway and the machinery of cell division, suggests a combinatorial therapeutic
efficacy within a single agent.[1] This technical guide provides a comprehensive overview of
AT9283, including its mechanism of action, quantitative data from preclinical and clinical
studies, detailed experimental protocols, and visualizations of the key signaling pathways and
experimental workflows.

Core Data Summary
In Vitro Kinase Inhibition

AT9283 has demonstrated potent inhibitory activity against several key kinases implicated in
cancer pathogenesis. The half-maximal inhibitory concentrations (IC50) are summarized below.
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Kinase Target IC50 (nM) Reference(s)
JAK2 1.2 [1]

JAK3 1.1 [1]

Aurora A ~3 [4][5]

Aurora B ~3 [4][5]

ABL1 (T315! mutant) 4 [4]

Wild-type ABL1 110 [4]

Cellular Activity in Myeloproliferative Disorder Models

AT9283 has shown significant anti-proliferative and pro-apoptotic effects in various MPN-

relevant cell lines.

Cell Line Key Features Effect of AT9283 Reference(s)
Potent inhibition of
JAK2 V617F proliferation and
HEL [3]
homozygous JAK2-related
signaling.
Inhibition of cell
SET-2 JAK2 V617F growth through JAK [3]
inhibition.
) Potent inhibition of
Ba/F3-ETV6-JAK2 ETV6-JAK2 fusion [6]

proliferation.

Clinical Trial Data in Myelofibrosis

A Phase /1l clinical trial (NCT00522990) investigated the safety and efficacy of AT9283 in
patients with relapsed/refractory leukemias or myelofibrosis.[1][7][8]

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4096861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4096861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3484309/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4685048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3484309/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4685048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3484309/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3484309/
https://www.benchchem.com/product/b605657?utm_src=pdf-body
https://ashpublications.org/blood/article/110/11/3537/75437/AT9283-a-Potent-Inhibitor-of-JAK2-Is-Active-in
https://ashpublications.org/blood/article/110/11/3537/75437/AT9283-a-Potent-Inhibitor-of-JAK2-Is-Active-in
https://pubmed.ncbi.nlm.nih.gov/20507304/
https://www.benchchem.com/product/b605657?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4096861/
https://clinicaltrials.gov/study/NCT00522990
https://www.centerwatch.com/clinical-trials/listings/NCT00522990/study-to-assess-the-safety-of-escalating-doses-of-at9283-in-patients-with-leukemias?activelyRecruiting=false&page=131&id=907&slug=acute-myeloid-leukemia
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Finding Reference(s)
Maximum Tolerated Dose 324 mg/m2/72h continuous (2]
(MTD) intravenous infusion

Myocardial infarction,
o o hypertension, cardiomyopathy,
Dose-Limiting Toxicities (DLTSs) ) [1112]
tumor lysis syndrome,

pneumonia, multiorgan failure

Transient reductions in
o o ] ] hepatosplenomegaly, but no
Clinical Activity in Myelofibrosis ] ) [1]
sustained evidence of

treatment benefit.

Signaling Pathways and Mechanism of Action

AT9283 exerts its anti-neoplastic effects through the dual inhibition of the JAK/STAT signaling
pathway and the Aurora kinase-mediated cell cycle regulation.

JAK2/STATS Signaling Pathway Inhibition

Constitutive activation of JAK2 in MPNSs leads to the phosphorylation and activation of Signal
Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Phosphorylated
STATS dimerizes, translocates to the nucleus, and promotes the transcription of genes involved
in cell proliferation and survival. AT9283 directly inhibits JAK2, thereby preventing the
phosphorylation of STAT5 and blocking this critical pro-survival signaling cascade.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. APhase | and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora
kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. Aphase | and pharmacodynamic study of AT9283, a small-molecule inhibitor of aurora
kinases in patients with relapsed/refractory leukemia or myelofibrosis - PubMed
[pubmed.ncbi.nlm.nih.gov]

¢ 3. ashpublications.org [ashpublications.org]
e 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
e 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nim.nih.gov]

e 6. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in
myeloproliferative disorders - PubMed [pubmed.ncbi.nim.nih.gov]

e 7. ClinicalTrials.gov [clinicaltrials.gov]

o 8. Study to Assess the Safety of Escalating Doses of AT9283, in Patients With Leukemias |
Clinical Research Trial Listing [centerwatch.com]

« To cite this document: BenchChem. [AT9283: A Multi-Targeted Kinase Inhibitor for
Myeloproliferative Disorder Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605657#at9283-for-myeloproliferative-disorder-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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